3-Methyl-1,2-oxathiolane 2,2-dioxide

Alkylation Sultone reactivity Ring strain

3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS 1121-03-5), also known as 2,4-butanesultone or 1-methyl-1,3-propanesultone, is a five-membered cyclic sulfonate ester (γ-sultone) with the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol. At 20°C, it is a colorless to pale yellow liquid with a boiling point of 150°C at 12 mmHg, a density of 1.31 g/cm³, and a refractive index of ~1.46.

Molecular Formula C4H8O3S
Molecular Weight 136.17 g/mol
CAS No. 1121-03-5
Cat. No. B073002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2-oxathiolane 2,2-dioxide
CAS1121-03-5
Molecular FormulaC4H8O3S
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC1CCOS1(=O)=O
InChIInChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3
InChIKeyVWEYDBUEGDKEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS 1121-03-5) Is a Differentiated γ-Sultone for Alkylation and Battery R&D


3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS 1121-03-5), also known as 2,4-butanesultone or 1-methyl-1,3-propanesultone, is a five-membered cyclic sulfonate ester (γ-sultone) with the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol [1]. At 20°C, it is a colorless to pale yellow liquid with a boiling point of 150°C at 12 mmHg, a density of 1.31 g/cm³, and a refractive index of ~1.46 . The compound's strained five-membered ring and the 3-methyl substituent confer distinct reactivity that sets it apart from six-membered δ-sultones (e.g., 1,4-butanesultone) and unsubstituted γ-sultones (e.g., 1,3-propanesultone), making it a specialized alkylating agent in both organic synthesis and electrochemical applications.

Alkylation synthesis: γ-sultone class, high ring-strain reactivity
Li-ion battery SEI additive: sulfur-containing film formation
3-Methyl substitution modulates steric and electronic profile

Why a Generic Sultone Cannot Replace 3-Methyl-1,2-oxathiolane 2,2-dioxide in Critical Workflows


Compounds within the sultone class are not interchangeable because even minor structural variations—such as ring size (five- vs. six-membered), substitution pattern (methyl at the 3-position vs. 4- or 5-position), or alkyl chain length—profoundly alter both chemical reactivity and application-specific performance. For instance, the homologous δ-sultone 1,4-butanesultone (six-membered ring) is 'significantly less reactive as an alkylating agent' than the γ-sultone 1,3-propanesultone [1]. This reactivity gradient extends further to 2,4-butanesultone, where the 3-methyl group introduces steric and electronic modulation absent in unsubstituted 1,3-propanesultone. In lithium-ion battery applications, the reduction potential and solid electrolyte interphase (SEI) film morphology are exquisitely sensitive to the sultone's molecular structure, meaning a generic substitution with another sultone will not replicate the targeted film-forming or stability-enhancing properties observed for this specific compound . The quantitative comparisons below establish why this particular γ-sultone must be explicitly specified in procurement and experimental design.

Ring sizeγ-Sultone (5-membered) exhibits higher alkylating reactivity than δ-sultone (6-membered); substituting a δ-sultone may reduce reaction rates and require forcing conditions.
Methyl position3-Methyl substitution alters steric hindrance and regioselectivity compared to unsubstituted or 4-/5-methyl isomers; products and kinetics may diverge.
SEI chemistrySulfur-doped SEI formation is specific to this sultone; generic film-forming additives (e.g., VC, FEC) generate carbonate-rich interphases with different interfacial properties.

Quantitative Differentiation Guide: 3-Methyl-1,2-oxathiolane 2,2-dioxide vs. Closest Analogs


γ-Sultone (5-Membered) vs. δ-Sultone (6-Membered): Structural Determinant of Alkylation Reactivity

The reactivity of sultones as alkylating agents is directly governed by ring size. 3-Methyl-1,2-oxathiolane 2,2-dioxide is a five-membered γ-sultone, a structural class that exhibits substantially higher alkylating reactivity than six-membered δ-sultones such as 1,4-butanesultone [1]. This class-level inference is critical: γ-sultones undergo rapid nucleophilic ring-opening due to greater ring strain, making them potent sulfoalkylating agents, whereas δ-sultones are 'significantly less reactive' and require more forcing conditions or longer reaction times for comparable transformations.

γ vs δ Sultone reactivity
Class-level inference
γ-Sultone: High reactivityvsδ-Sultone: Significantly less reactive
Supports alkylation workflow selection
Class-level ranking; reaction rates context-dependent
Alkylation Sultone reactivity Ring strain

Lithium-Ion Battery SEI Additive: Cyclic Sulfonate Film-Forming Performance

In lithium-ion battery electrolyte formulations, 3-Methyl-1,2-oxathiolane 2,2-dioxide functions as an anode film-forming additive . It is preferentially reduced on the anode surface to generate a dense solid electrolyte interphase (SEI) film. This contrasts with alternative electrolyte additives such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), which operate via different reduction mechanisms and produce SEI films with distinct chemical compositions and morphologies. The cyclic sulfonate structure of this γ-sultone yields a sulfur-containing SEI component that enhances ionic conductivity and passivation stability relative to carbonate-derived films.

SEI film formation
Cross-study comparable
Preferential anode reduction forms sulfur-containing SEI film
Supports SEI chemistry differentiation from VC/FEC
Sulfur incorporation improves interfacial stability per literature
Lithium-ion battery SEI additive Electrolyte

Sulfoalkylating Agent Differentiation: 3-Methyl-γ-Sultone vs. Unsubstituted 1,3-Propanesultone

3-Methyl-1,2-oxathiolane 2,2-dioxide (2,4-butanesultone) and unsubstituted 1,3-propanesultone are both five-membered γ-sultones that function as sulfoalkylating agents . However, the 3-methyl substituent in the target compound introduces steric hindrance at the electrophilic carbon, altering both the rate of nucleophilic attack and the regioselectivity of ring-opening. While direct kinetic comparison data for these two specific compounds is not available in the open literature, the established principle that ring substituents modulate sultone reactivity [1] indicates that these two γ-sultones will exhibit measurably different reaction profiles with sterically demanding nucleophiles.

3-Methyl vs unsubstituted
Supporting evidence
3-Methyl substituent: steric/electronic modulationvsUnsubstituted: no steric hindrance
May alter reaction rates with hindered nucleophiles
Quantitative kinetic data unavailable; experimental validation advised
Sulfoalkylation Sulfonate introduction Organic synthesis

Positional Isomer Reactivity: 3-Methyl vs. 4-Methyl and 5-Methyl Oxathiolane Dioxides

The position of the methyl group on the oxathiolane ring critically influences ring-opening regioselectivity and the structure of the resulting sulfonate product. The target compound (3-methyl substitution) yields a 1-methyl-1,3-propanesultone framework that upon nucleophilic attack produces 3-sulfonatobutyl derivatives. In contrast, 4-methyl-1,2-oxathiolane 2,2-dioxide (CAS 15606-89-0) and 5-methyl-1,2-oxathiolane 2,2-dioxide (CAS 3289-23-4) each produce distinct sulfonate chain lengths and branching patterns . This regioisomeric divergence means the three compounds are not interchangeable as synthetic building blocks.

Positional isomer divergence
Class-level inference
3-Methyl: 3-sulfonatobutyl derivativesvs4-/5-Methyl: distinct sulfonate architectures
Product sulfonate chain and branching differ; not interchangeable
Verify positional identity for reproducible synthesis
Positional isomer Regioselectivity Ring-opening

Evidence-Backed Application Scenarios for 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS 1121-03-5)


Lithium-Ion Battery Electrolyte Additive for SEI Engineering

This compound is preferentially reduced at the anode surface during the initial charge cycle, forming a dense, sulfur-containing solid electrolyte interphase (SEI) film . This SEI layer significantly enhances the battery's cycle life and safety by passivating the electrode surface against continued electrolyte decomposition. Procurement of this specific sultone is essential for electrolyte formulation studies aiming to develop high-stability lithium-ion batteries; generic sulfonate esters or alternative film-forming additives (e.g., VC, FEC) will produce SEI films with different chemistry and performance characteristics.

Synthesis of Sulfonamide Antibiotics and Pharmaceutical Intermediates

3-Methyl-1,2-oxathiolane 2,2-dioxide serves as a key sulfoalkylating intermediate in the development of sulfonamide-based pharmaceuticals, introducing a sulfonate group that can enhance drug efficacy and stability . Its five-membered γ-sultone structure confers the high alkylating reactivity required for efficient coupling with amine-containing pharmacophores. Researchers synthesizing sulfonamide antibiotics should specify this compound to ensure reproducible alkylation kinetics and product yields, as substituting a less reactive δ-sultone or a different positional isomer will alter reaction outcomes.

Specialty Polymer Synthesis and Surface Modification

In polymer chemistry, this sultone is utilized to introduce sulfonate functionality into polymer backbones or as a surface modifier to impart improved thermal and chemical resistance . The 3-methyl substituent influences the reactivity profile relative to unsubstituted sultones, potentially offering advantages in sterically constrained polymer modifications. Formulators developing coatings, adhesives, or ion-exchange materials should verify that this specific sultone grade and purity (typically ≥98%) is used to maintain consistent sulfonation density and polymer properties.

Biochemical Research: Enzyme Inhibition and Protein Sulfoalkylation

Researchers employ 2,4-butanesultone in biochemical studies involving enzyme inhibition and site-selective protein modification via sulfonate group introduction . The compound's γ-sultone structure ensures sufficient electrophilicity for reaction with protein nucleophiles (e.g., cysteine thiols, lysine amines) under mild aqueous conditions. For studies requiring reproducible protein labeling stoichiometry or enzyme inactivation kinetics, procurement of this exact compound—with verified purity and storage conditions (2-8°C)—is critical to avoid batch-to-batch variability in alkylation efficiency.

Application
Selection Property
Validation Focus
Li-ion battery SEI additive
γ-Sultone structure, sulfur-containing SEI formation
SEI chemistry and cycling stability
Sulfonamide pharmaceutical intermediate synthesis
High alkylating reactivity, 3-methyl modulation
Alkylation kinetics and product yield
Specialty polymer synthesis / surface modification
Sulfonate introduction, thermal/chemical resistance
Sulfonation density and polymer properties
Biochemical enzyme inhibition / protein modification
Electrophilicity under mild aqueous conditions
Alkylation stoichiometry and batch consistency

Technical Documentation Hub

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